molecular formula C11H12O3 B048928 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid CAS No. 119171-39-0

2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid

Cat. No. B048928
CAS RN: 119171-39-0
M. Wt: 192.21 g/mol
InChI Key: BCBHNECCHZKIKM-UHFFFAOYSA-N
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Description

“2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid” is a chemical compound with the CAS Number: 119171-39-0 . It has a molecular weight of 192.21 . The IUPAC name for this compound is 2-[(2-methyl-2-propenyl)oxy]benzoic acid .


Molecular Structure Analysis

The InChI code for “2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid” is 1S/C11H12O3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid” is a liquid at room temperature .

Scientific Research Applications

Molecular Mechanics

The compound’s properties are studied using molecular mechanics to understand its behavior in different environments. This research can lead to insights into how the compound interacts at the molecular level, which is essential for various applications, including drug design and materials engineering .

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid" .

properties

IUPAC Name

2-(2-methylprop-2-enoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBHNECCHZKIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456165
Record name 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid

CAS RN

119171-39-0
Record name 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under N2, the mixture of ethyl salicylate (4.99 g, 4.40 ml, 30.0 mmol), 3-Bromo-2-methyl-propene (8.10 g, 6.1 ml, 60.00 mmol) and potassium carbonate (5.53 g, 40.0 mmol) in dry 2-Butanone (120 ml) was heated to reflux for 48 h. After the reaction mixture cooled down to 25° C., the suspended inorganic salt was removed by filtration. The concentration of the resulting solution by rotary evaporation yielded pale yellowish syrup, which was then mixed with 2N NaOH (23 ml, 46 mmol) and EtOH (30 ml). After this mixture was stirred for 2 h at 50° C., ethanol was removed at reduced pressure. After the aqueous solution was acidified by 6N HCl to pH 2 at 5° C., the mixture was extracted with Et2O (50 ml×3). The organic phase was combined and washed with water (10 ml×2) respectively. The ether extract was dried with anhydrous sodium sulfate and then concentrated to give 2-(2-Methyl-allyloxy)-benzoic acid as oil (5.26 g, 27.36 mmol). The title compound was then treated with of 1M sodium trimethylsilanolate (24.5 ml, 24.5 mmol) to give sodium 2-(2-methyl-allyloxy)-benzoate (4.18 g) as white powder. 1H-NMR (400 MHz, D2O): 7.36 (m, 2 arom. H); 7.04 (m, 2 arom. H); 5.09, 5.01 (2 d-like, C(CH3)═CH2); 4.57 (d-like, CH2—C(CH3)═CH2); 1.80 C(CH3)═CH2). 13C-NMR (100 MHz, D2O): 176.51 (C═O); 154.32; 141.73; 129.94; 129.76; 127.84; 121.03; 113.98; 112.19; 72.09; 18.57.
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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